Cas no 952734-38-2 (2-Benzyl-4-bromo-2H-indazole)

2-ベンジル-4-ブロモ-2H-インドアゾールは、有機合成化学において重要な中間体として利用される芳香族化合物です。分子式C14H11BrN2、分子量287.16を有し、インドアゾール骨格にベンジル基とブロモ基が選択的に導入された構造が特徴です。特に医薬品や機能性材料の開発において、高い反応性を示すブロモ基を活用したカップリング反応や置換反応に適しています。結晶性が良好で取り扱いやすく、安定性に優れるため実験室規模から工業生産まで幅広く応用可能です。ヘテロ環化合物の構造多様化を目的とした合成経路において、高い収率と位置選択性を実現できる点が最大の利点です。

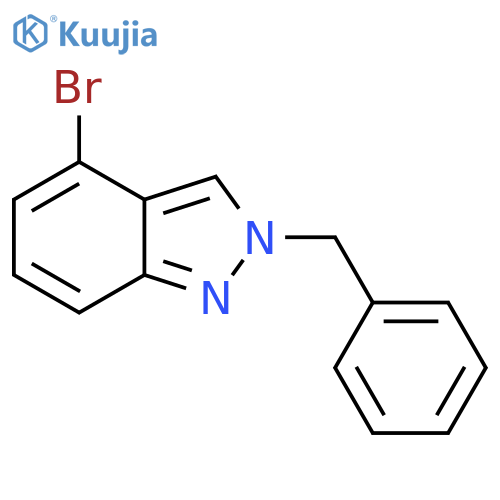

2-Benzyl-4-bromo-2H-indazole structure

商品名:2-Benzyl-4-bromo-2H-indazole

CAS番号:952734-38-2

MF:C14H11BrN2

メガワット:287.154542207718

MDL:MFCD20485682

CID:4661447

PubChem ID:23585448

2-Benzyl-4-bromo-2H-indazole 化学的及び物理的性質

名前と識別子

-

- 2-BENZYL-4-BROMO-2H-INDAZOLE

- 2-benzyl-4-bromoindazole

- 2-N-benzyl-4-bromoindazole

- PB21514

- CS-0052018

- CNB73438

- MFCD20485682

- SCHEMBL1169735

- DB-422928

- SY099884

- P12777

- XUFFHEGZRNGUKB-UHFFFAOYSA-N

- AKOS025403991

- 952734-38-2

- AS-51485

- 2-Benzyl-4-bromo-2H-indazole

-

- MDL: MFCD20485682

- インチ: 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2

- InChIKey: XUFFHEGZRNGUKB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2C1=CN(CC1C=CC=CC=1)N=2

計算された属性

- せいみつぶんしりょう: 286.01056 g/mol

- どういたいしつりょう: 286.01056 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 287.15

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 17.8

2-Benzyl-4-bromo-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM230126-1g |

2-Benzyl-4-bromo-2H-indazole |

952734-38-2 | 95%+ | 1g |

$*** | 2023-03-31 | |

| eNovation Chemicals LLC | D573184-5g |

2-benzyl-4-bromo-2H-indazole |

952734-38-2 | 97% | 5g |

$550 | 2025-02-22 | |

| abcr | AB485467-1g |

2-Benzyl-4-bromo-2H-indazole; . |

952734-38-2 | 1g |

€326.00 | 2025-02-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122658-250mg |

2-Benzyl-4-bromo-2H-indazole |

952734-38-2 | 98+% | 250mg |

¥1733.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122658-500mg |

2-Benzyl-4-bromo-2H-indazole |

952734-38-2 | 98+% | 500mg |

¥1512.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120249-1g |

2-benzyl-4-bromo-2H-indazole |

952734-38-2 | 97% | 1g |

¥1166.0 | 2024-04-16 | |

| Ambeed | A698253-5g |

2-Benzyl-4-bromo-2H-indazole |

952734-38-2 | 98% | 5g |

$563.0 | 2025-03-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122658-5g |

2-Benzyl-4-bromo-2H-indazole |

952734-38-2 | 98+% | 5g |

¥7365.00 | 2024-04-24 | |

| abcr | AB485467-100mg |

2-Benzyl-4-bromo-2H-indazole; . |

952734-38-2 | 100mg |

€99.70 | 2024-04-15 | ||

| A2B Chem LLC | AI64118-500mg |

2-Benzyl-4-bromo-2h-indazole |

952734-38-2 | 95% | 500mg |

$109.00 | 2024-07-18 |

2-Benzyl-4-bromo-2H-indazole 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

952734-38-2 (2-Benzyl-4-bromo-2H-indazole) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952734-38-2)2-Benzyl-4-bromo-2H-indazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):153.0/461.0